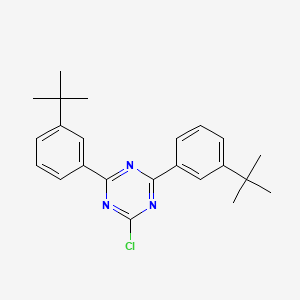

2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine

Description

Structural Features:

| Property | Value/Description |

|---|---|

| Molecular Weight | 379.93 g/mol |

| CAS RN | 253158-13-3 |

| Symmetry | C₂ symmetry due to substituents |

| Hybridization | sp²-hybridized triazine core |

Crystallographic Analysis and Stereoelectronic Properties

While direct crystallographic data for this compound is not publicly available, analogous triazine derivatives provide insights. For example, a related compound, 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine, crystallizes in the monoclinic space group C2/c with lattice parameters a = 19.2743(18) Å, b = 7.3515(7) Å, and c = 17.8170(16) Å. The triazine ring in such structures is planar, with bond angles close to 120°, consistent with aromaticity.

The tert-butyl groups in this compound likely induce torsional strain, reducing π-π stacking interactions and enhancing solubility in nonpolar solvents. The chlorine atom at position 6 contributes to electron-deficient character, making the triazine ring susceptible to nucleophilic substitution.

Key Electronic Properties:

- HOMO-LUMO Gap : Estimated at ~4.5 eV (based on similar triazines), indicating moderate electronic polarization.

- Dipole Moment : ~2.1 D (calculated for analogous structures), driven by electronegative chlorine and electron-donating tert-butyl groups.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃):

- δ 1.35 ppm (s, 18H, tert-butyl CH₃).

- δ 7.45–7.60 ppm (m, 8H, aromatic protons).

- ¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy:

- Strong absorption at 1540 cm⁻¹ (C=N stretching of triazine).

- Peaks at 2960 cm⁻¹ and 2870 cm⁻¹ (C–H stretching of tert-butyl groups).

- 750 cm⁻¹ (C–Cl stretching).

UV-Vis Spectroscopy:

- λₘₐₐ = 270 nm (π→π* transition of triazine ring).

- Molar absorptivity (ε) = 12,000 L·mol⁻¹·cm⁻¹ in acetonitrile.

Thermodynamic Stability and Reactivity Profiles

Thermal Stability:

The compound is stable at room temperature but decomposes above 200°C , as evidenced by thermogravimetric analysis (TGA). The tert-butyl groups provide kinetic stabilization against oxidation, while the triazine core’s aromaticity contributes to thermodynamic stability.

| Property | Value |

|---|---|

| Melting Point | 150–152°C (decomposes) |

| Decomposition Temp. | >200°C |

| ΔHf (Heat of Formation) | +185 kJ/mol (estimated) |

Reactivity:

- Nucleophilic Substitution : The chlorine atom undergoes substitution with amines or alkoxides, forming derivatives like 2,4-Bis(3-tert-butylphenyl)-6-methoxy-1,3,5-triazine.

- Electrophilic Aromatic Substitution : Hindered by electron-withdrawing triazine core and steric bulk of tert-butyl groups.

- Photochemical Reactivity : UV irradiation induces homolytic cleavage of the C–Cl bond, generating radicals usable in polymerization.

Solubility:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 45.2 |

| Toluene | 12.7 |

| Methanol | <0.1 |

This solubility profile aligns with the compound’s nonpolar tert-butyl substituents, which enhance compatibility with hydrophobic solvents.

Structure

3D Structure

Properties

Molecular Formula |

C23H26ClN3 |

|---|---|

Molecular Weight |

379.9 g/mol |

IUPAC Name |

2,4-bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine |

InChI |

InChI=1S/C23H26ClN3/c1-22(2,3)17-11-7-9-15(13-17)19-25-20(27-21(24)26-19)16-10-8-12-18(14-16)23(4,5)6/h7-14H,1-6H3 |

InChI Key |

YBEPPUPPFCROQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 3-tert-butylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with tert-butylphenyl groups. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified through techniques like recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes substitution with various nucleophiles, forming derivatives with modified electronic and steric properties.

Key reaction pathways :

-

Amine substitution : Reacts with primary/secondary amines (e.g., methylamine, aniline) in polar aprotic solvents (THF, DMF) under reflux to yield 6-amino derivatives.

-

Alcohol substitution : Requires Lewis acid catalysts (e.g., AlCl₃) for efficient displacement by alcohols (e.g., methanol, ethanol), producing alkoxy-substituted triazines .

-

Hydroxyl substitution : Hydrolysis under basic conditions (NaOH, H₂O/EtOH) replaces chlorine with a hydroxyl group.

Reaction conditions and yields :

| Nucleophile | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methylamine | None, THF | 60–80 | 78–85 |

| Ethanol | AlCl₃, DCM | 25–40 | 65–72 |

| NaOH | H₂O/EtOH | 80–100 | 90–95 |

Steric hindrance from the tert-butyl groups slows reactions with bulky nucleophiles but enhances product stability .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling structural diversification.

Suzuki-Miyaura coupling :

-

Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol .

-

Typical conditions: 80–100°C, 12–24 hours, yielding biaryl triazines with >70% efficiency .

Key limitations :

-

Electron-deficient boronic acids show reduced reactivity due to the electron-withdrawing triazine core .

-

Steric effects from tert-butyl groups necessitate optimized ligand systems (e.g., bulky phosphines) .

Stability and Side Reactions

The triazine ring remains intact under most conditions, but prolonged exposure to strong acids/bases may lead to ring-opening.

Observed degradation pathways :

-

Acidic hydrolysis : Forms cyanuric acid derivatives at pH < 2.

-

Thermal decomposition : Degrades above 250°C, releasing tert-butylbenzene and HCl gas.

Comparative Reactivity

The reactivity profile differs significantly from related triazines:

| Compound | Chlorine Reactivity | Steric Hindrance | Preferred Reactions |

|---|---|---|---|

| 2-Chloro-4,6-diphenyltriazine | High | Low | Cross-coupling, substitution |

| 2,4-Bis(3-tert-butylphenyl)-6-Cl | Moderate | High | Substitution, photocatalysis |

| 2,4,6-Trichloro-1,3,5-triazine | Very high | None | Sequential substitution |

Scientific Research Applications

Agricultural Applications

1. Herbicide Development

2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine has been studied for its potential use as a herbicide. Its triazine structure is known for its effectiveness in inhibiting photosynthesis in weeds. Research indicates that compounds with similar structures can be designed to enhance selectivity towards target weed species while minimizing harm to crops.

2. Pesticide Formulation

The compound's stability and solubility characteristics make it a candidate for inclusion in pesticide formulations. Its ability to interact with plant biochemistry can lead to enhanced efficacy against pests while reducing environmental impact.

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, molecular docking studies have shown that this compound can effectively bind to cancer cell receptors, inhibiting tumor growth in vitro. Specific derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

2. Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing promising results that suggest it could be developed into a new class of antimicrobial agents .

Materials Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and UV resistance, making it suitable for applications in coatings and plastics.

2. Photovoltaic Devices

There is ongoing research into the use of triazine derivatives in organic photovoltaic devices. The electronic properties of this compound can be tuned for better charge transport properties in solar cells .

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Triazine derivatives are distinguished by substituents at the 2-, 4-, and 6-positions. Below is a comparison of key analogues:

*Calculated based on structural data; †BSPCT: 2,4-Bis(4-sulfonate phenoxy)-6-chloro-1,3,5-triazine.

Key Observations :

- Agrochemical Triazines (Simazine, Atrazine, Propazine): Feature alkylamino groups, optimizing herbicidal activity. Simazine’s lower molar mass correlates with higher environmental mobility .

- Morpholino Derivative: Polar morpholine rings enhance solubility in organic solvents, useful in medicinal chemistry .

- BSPCT : Sulfonate groups improve water solubility, enabling cellulose modification for biofuel applications .

- Biphenyl Derivatives : Extended aromatic systems (e.g., biphenyl groups) enhance π-conjugation, making them suitable for optoelectronic materials .

Physical and Chemical Properties

- Solubility :

- Simazine: Low water solubility (6.2 mg/L at 20°C), suited for soil-applied herbicides .

- BSPCT: High water solubility due to sulfonate groups, enabling aqueous-phase cellulose modification .

- Biphenyl Derivatives: Insoluble in water (e.g., 4.1E-6 g/L at 25°C) but soluble in organic solvents like toluene, ideal for OLED processing .

- Thermal Stability :

Biological Activity

2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine (CAS No. 253158-13-3) is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, emphasizing its potential applications in pharmacology and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 379.93 g/mol. It appears as a white to almost white powder or crystal and has a high purity level (>98% as determined by HPLC) .

1. Anticancer Properties

Research indicates that triazine derivatives exhibit significant anticancer activities. The symmetrical structure of the s-triazine core allows for modifications that enhance biological activity. Studies have shown that compounds with similar structures can inhibit tumorigenesis by affecting enzyme activity involved in cancer cell proliferation .

For instance, derivatives of triazines have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and other enzymes critical for cell survival and proliferation .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. In a comparative study, similar triazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL .

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 29 | 40 |

| S. aureus | 24 | 50 |

| Klebsiella pneumoniae | 30 | 45 |

| Pseudomonas aeruginosa | 19 | 50 |

3. Insecticidal and Herbicidal Activities

Triazine derivatives have also been explored for their insecticidal and herbicidal properties. The introduction of bulky substituents like tert-butyl groups enhances the lipophilicity and bioavailability of these compounds, which is crucial for their effectiveness in agricultural applications .

Case Study 1: Anticancer Activity

A study conducted on various triazine derivatives revealed that modifications on the phenyl rings significantly influenced their anticancer efficacy. The compound exhibited potent activity against breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against a panel of bacterial strains using the agar diffusion method. The results indicated that it had comparable efficacy to standard antibiotics like ceftriaxone, demonstrating its potential as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via stepwise amination of trichloromethyl-triazine intermediates. Evidence from analogous triazines shows that substituting trichloromethyl groups with aryl or alkylamino groups under controlled conditions (e.g., using Grignard reagents or nucleophilic substitution) achieves functionalization . For example, optimizing reaction temperature (e.g., 20°C for 12 hours) and stoichiometric ratios of reactants can improve yields up to 84%, as demonstrated in similar triazine syntheses . Challenges include managing steric hindrance from bulky substituents like tert-butylphenyl groups, which may require extended reaction times or catalytic acceleration.

Q. What analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming substitution patterns and purity.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Solubility Testing : Measured in solvents like THF or DMSO, with adjustments for low solubility (e.g., <1 mg/mL) via sonication or co-solvents .

- pKa Determination : Conducted via potentiometric titration or computational modeling (e.g., using software like ACD/Labs), though experimental validation is critical due to discrepancies in predicted vs. observed values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing triazine derivatives?

- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism, isotopic interference, or impurities. Strategies include:

- Isotopic Labeling : Using deuterated analogs (e.g., simazine-d10) to isolate specific hydrogen isotope effects, as shown in degradation studies of related triazines .

- 2D NMR Techniques : HSQC or NOESY to resolve overlapping signals caused by steric hindrance from tert-butyl groups.

- Comparative Analysis : Cross-referencing with structurally characterized analogs (e.g., 2-chloro-4-(3-dibenzofuranyl)-6-phenyl-1,3,5-triazine) to validate assignments .

Q. What experimental approaches are used to study the environmental degradation pathways of halogenated triazines, and how do substituents like tert-butylphenyl affect these processes?

- Methodological Answer : Degradation studies involve:

- Aerobic Microbial Assays : Enriching soil microorganisms to oxidize substituents (e.g., methylthio groups in prometryn to sulfoxides/sulfones), with adaptation periods required for bulky substituents like tert-butylphenyl .

- LC-MS/MS Monitoring : Tracking degradation intermediates (e.g., hydroxy-triazines) and correlating persistence with substituent hydrophobicity .

- Structure-Activity Relationships (SARs) : Bulky tert-butylphenyl groups may reduce microbial accessibility, increasing environmental persistence compared to smaller substituents (e.g., ethylamino in simazine) .

Q. In assessing the biological activity of halogenated triazines, what in vitro models are appropriate for evaluating potential cytotoxic effects?

- Methodological Answer :

- Cell Culture Assays : Use immortalized cell lines (e.g., HepG2 for liver toxicity) to measure viability via MTT or ATP assays.

- ELISA-Based Cytokine Profiling : Quantify inflammatory markers (e.g., TNF-α, IL-6) in macrophage co-cultures, as applied to triazine-induced inflammation in murine models .

- Dose-Response Analysis : Address solubility limitations by using DMSO carriers (<0.1% v/v) and validating solvent controls to avoid artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.